molecular formula C10H11BrN2 B13971576 5-Bromo-4,6-dicyclopropylpyrimidine

5-Bromo-4,6-dicyclopropylpyrimidine

Cat. No.: B13971576
M. Wt: 239.11 g/mol
InChI Key: DBFZZVAZDMGTGO-UHFFFAOYSA-N
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Description

5-Bromo-4,6-dicyclopropylpyrimidine: is a heterocyclic organic compound with the molecular formula C10H11BrN2 . This compound is characterized by a pyrimidine ring substituted with bromine at the 5-position and cyclopropyl groups at the 4- and 6-positions. Pyrimidine derivatives are widely studied due to their significant biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science.

Properties

Molecular Formula

C10H11BrN2

Molecular Weight

239.11 g/mol

IUPAC Name

5-bromo-4,6-dicyclopropylpyrimidine

InChI

InChI=1S/C10H11BrN2/c11-8-9(6-1-2-6)12-5-13-10(8)7-3-4-7/h5-7H,1-4H2

InChI Key

DBFZZVAZDMGTGO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C(=NC=N2)C3CC3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4,6-dicyclopropylpyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4,6-dicyclopropylpyrimidine with bromine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts can simplify the synthesis process and reduce production costs by enabling easier separation and recycling of the catalyst .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4,6-dicyclopropylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like ethanol or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are commonly used.

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-4,6-dicyclopropylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyclopropyl groups contribute to the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two cyclopropyl groups, which enhance its steric and electronic properties.

Biological Activity

5-Bromo-4,6-dicyclopropylpyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique pyrimidine ring structure substituted with bromine and two cyclopropyl groups. The molecular formula is C11H14BrN3C_{11}H_{14}BrN_3, and it possesses a molecular weight of approximately 260.15 g/mol.

1. Orexin Receptor Antagonism

Research indicates that this compound exhibits orexin receptor antagonistic activity. This mechanism is significant for potential therapeutic applications in treating sleep disorders, depression, anxiety disorders, and other neuropsychiatric conditions. The orexin system plays a crucial role in regulating arousal, wakefulness, and appetite, making it a target for drug development aimed at managing these conditions .

2. Antidepressant Effects

In animal models, the compound has shown promise as an antidepressant. Studies demonstrated that administration of this compound resulted in reduced locomotor activity induced by orexin-A, indicating its potential to modulate mood-related behaviors .

3. Neuroprotective Properties

Preliminary studies suggest that this compound may exhibit neuroprotective effects. The ability to antagonize orexin receptors could help mitigate neurodegenerative processes associated with conditions like Alzheimer's disease .

Case Study: Orexin-A-Induced Locomotion Test

In a controlled study involving rats, the administration of this compound significantly decreased locomotor activity in response to orexin-A stimulation. This finding supports the hypothesis that the compound effectively antagonizes orexin receptors, leading to sedative effects .

The primary mechanism through which this compound exerts its biological effects appears to be through the inhibition of orexin receptor signaling pathways. By blocking these receptors, the compound can potentially reduce hyperarousal states associated with various psychiatric disorders.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
Orexin Receptor AntagonismPotential treatment for sleep disorders and anxiety
Antidepressant EffectsReduces locomotor activity in animal models
Neuroprotective PropertiesMay help mitigate neurodegeneration

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